

# Application Note: Enzymatic Hydrolysis of Urine for DEHP Metabolite Analysis

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## Compound of Interest

Compound Name: DEHP-d38

Cat. No.: B15572466

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Audience: Researchers, scientists, and drug development professionals.

Introduction Di-(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer found in numerous consumer and medical products, such as polyvinyl chloride (PVC) bags used for blood storage. [1][2] Human exposure is widespread, and due to potential adverse health effects, monitoring this exposure is a significant public health objective. In the body, DEHP is rapidly metabolized into its primary monoester, mono-(2-ethylhexyl) phthalate (MEHP), which is then further oxidized into secondary metabolites.[2] These metabolites are subsequently conjugated, primarily with glucuronic acid, to increase their water solubility and facilitate urinary excretion. [2]

For accurate biomonitoring, it is essential to measure the total concentration of these metabolites. This requires a deconjugation step to cleave the glucuronic acid moiety from the metabolites before analysis. Enzymatic hydrolysis using  $\beta$ -glucuronidase is the most common and effective method for this purpose, as it is gentler than chemical hydrolysis and reduces the risk of analyte degradation.[3] This application note provides a detailed protocol for the enzymatic hydrolysis of urine samples for the subsequent quantification of major DEHP metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle of the Method

The analytical approach involves the enzymatic cleavage of glucuronidated DEHP metabolites. The enzyme  $\beta$ -glucuronidase catalyzes the hydrolysis of the glycosidic bond between the metabolite (aglycone) and glucuronic acid. This process converts the conjugated, water-soluble

forms of the metabolites back to their free, unconjugated forms, which can then be extracted and analyzed.

The selection of the enzyme is critical. While  $\beta$ -glucuronidase/sulfatase mixtures from sources like *Helix pomatia* are available, purer preparations of  $\beta$ -glucuronidase, such as those from *Escherichia coli* (*E. coli*), are often recommended.[4] This is because the sulfatase and lipase activities present in mixed enzymes can potentially cleave the ester bonds of the phthalate metabolites themselves, leading to inaccurate quantification.[4]

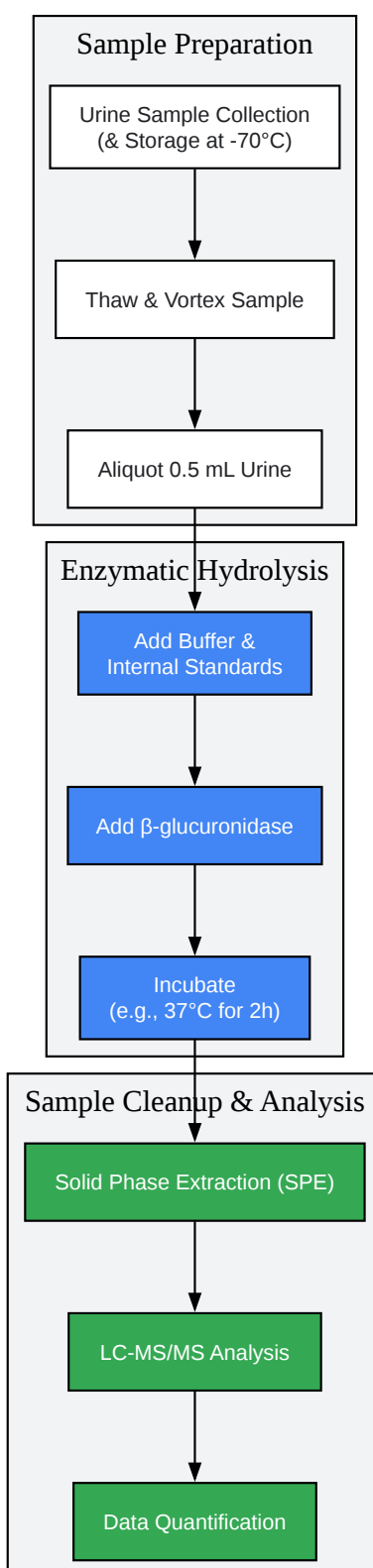
## Key Urinary DEHP Metabolites

The primary and secondary metabolites of DEHP are the main targets for biomonitoring. The five major metabolites account for a significant portion of the orally ingested DEHP dose.[5]

Abbreviation	Full Name
MEHP	Mono-(2-ethylhexyl) phthalate
MEHHP	Mono-(2-ethyl-5-hydroxyhexyl) phthalate
MEOHP	Mono-(2-ethyl-5-oxohexyl) phthalate
MECPP	Mono-(2-ethyl-5-carboxypentyl) phthalate
2cx-MMHP	Mono-(2-carboxymethylhexyl) phthalate

## Experimental Workflow and Reaction

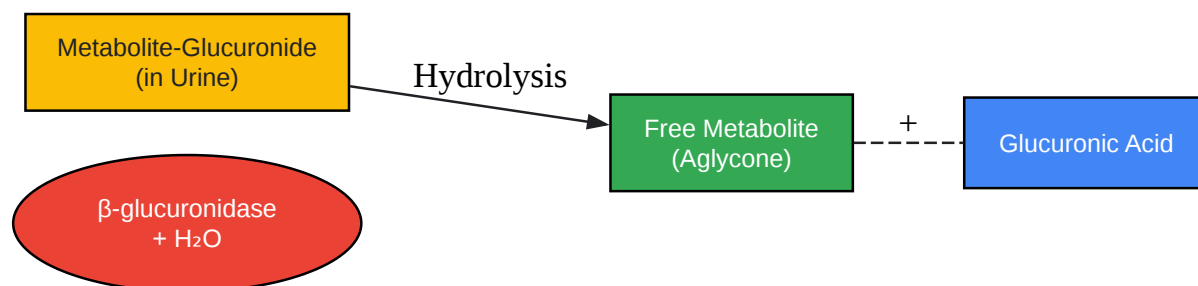
The overall process involves sample preparation, enzymatic hydrolysis, sample cleanup, and instrumental analysis.



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Figure 1. General experimental workflow for DEHP metabolite analysis.

The core of the protocol is the enzymatic reaction that deconjugates the metabolites.



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*Figure 2. Enzymatic hydrolysis of a glucuronidated metabolite.*

## Detailed Experimental Protocol

This protocol describes a typical procedure for the enzymatic hydrolysis of DEHP metabolites in urine.

## Materials and Reagents

- Urine Samples: Stored at -70°C until analysis.[6]
- Enzyme: β-glucuronidase from E. coli (recombinant or purified).
- Buffer: 1 M Ammonium acetate, pH 6.5.
- Internal Standards: Isotope-labeled standards for each target metabolite (e.g., <sup>13</sup>C-labeled MEHP, MEOHP, etc.).
- Reagents for SPE: Methanol, Acetonitrile, Formic Acid, Ethyl Acetate (HPLC grade).
- Equipment: Vortex mixer, centrifuge, incubator or water bath, analytical balance, pH meter, solid-phase extraction (SPE) manifold, LC-MS/MS system.

## Sample Handling and Storage

To ensure the stability of the conjugated metabolites, urine samples should be transferred to a refrigerator or cooler immediately after collection and stored permanently at subfreezing

temperatures (e.g., -70°C) within hours.<sup>[6]</sup> Avoid repeated freeze-thaw cycles.

## Step-by-Step Hydrolysis Procedure

- Thaw frozen urine samples completely at room temperature, then vortex for 30 seconds to ensure homogeneity.
- Transfer a 0.5 mL aliquot of the urine sample to a clean 1.5 mL glass screw-cap vial.<sup>[7]</sup>
- Add 100 µL of 1 M ammonium acetate buffer to the sample.<sup>[7]</sup>
- Add 10 µL of the internal standard mixture containing the isotope-labeled DEHP metabolites.
- Add 10 µL of β-glucuronidase enzyme solution. The exact amount and activity should be optimized based on the supplier's specifications (a typical target is ≥2000 units per sample).
- Gently mix the vials.
- Incubate the samples at 37°C for 2 hours.<sup>[7]</sup> Some protocols may use different times or temperatures, but 37°C for 90-120 minutes is common.<sup>[7][8]</sup>
- After incubation, stop the reaction by adding a quenching agent (e.g., a strong acid like formic acid to denature the enzyme) or by immediately proceeding to the extraction step.

## Post-Hydrolysis Sample Cleanup (Offline SPE)

After hydrolysis, the sample must be cleaned to remove matrix interferences before LC-MS/MS analysis. Solid-phase extraction is a common technique.<sup>[9][10]</sup>

- Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
- Loading: Load the entire hydrolyzed urine sample onto the SPE cartridge.
- Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

- Elution: Elute the target analytes (now in their free form) with a stronger organic solvent like acetonitrile or ethyl acetate.[1]
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase for LC-MS/MS injection.

## LC-MS/MS Analysis

The final extracts are analyzed using an LC-MS/MS system, typically with a C18 or phenyl-hexyl analytical column.[1][5] Detection is performed using electrospray ionization (ESI) in negative ion mode via multiple reaction monitoring (MRM).[1][2]

## Quantitative Data and Performance

The goal of the hydrolysis step is to achieve complete or near-complete deconjugation of all target metabolites. The efficiency can vary based on the enzyme source, pH, temperature, and incubation time.[3][11] Under optimized conditions, extraction recoveries greater than 90% are achievable for the major DEHP metabolites.[1]

The table below summarizes typical conditions and expected performance for the hydrolysis of DEHP metabolites.

Parameter	Condition / Value	Rationale / Comment
Enzyme Source	$\beta$ -glucuronidase from E. coli	Recommended due to high specificity for $\beta$ -glucuronides and lack of interfering sulfatase/lipase activity.[4]
Sample Volume	0.1 - 1.0 mL	0.5 mL is a common starting volume.[7]
Buffer	Ammonium Acetate (pH ~6.5)	Provides optimal pH for enzyme activity while being compatible with LC-MS/MS.[7] Proper buffering is crucial as urine pH can vary widely.[11]
Incubation Temp.	37°C	Standard physiological temperature that provides good enzyme activity.[7]
Incubation Time	90 - 120 minutes	Sufficient time for complete hydrolysis under optimal enzyme concentration.[7][8]
Expected Recovery	>90%	With an optimized protocol, high recovery of the total (free + conjugated) metabolite concentration is expected.[1]

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